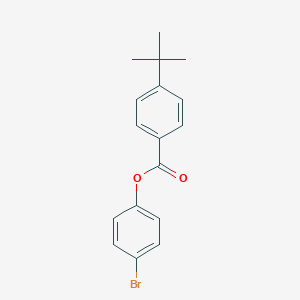

4-Bromophenyl 4-tert-butylbenzoate

Description

Introduction to 4-Bromophenyl 4-tert-butylbenzoate

This compound represents a sophisticated example of aromatic ester chemistry, combining the electron-withdrawing properties of bromine substitution with the steric bulk of tert-butyl groups. This compound belongs to the broader class of phenolic esters, which are characterized by their utility in organic synthesis, pharmaceutical chemistry, and materials science applications. The molecular structure incorporates both electrophilic and nucleophilic sites, making it particularly valuable for complex synthetic transformations and as a building block for more elaborate molecular architectures.

The compound's significance extends beyond simple structural considerations, as it embodies key principles of medicinal chemistry design. The presence of both halogen and bulky alkyl substituents provides opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and binding affinity. These characteristics make it particularly relevant for pharmaceutical research and development, where precise molecular modifications can dramatically alter biological activity and pharmacokinetic properties.

Research into similar aromatic ester compounds has demonstrated their importance in developing novel therapeutic agents and advanced materials. The strategic placement of functional groups in this compound allows for selective chemical modifications while maintaining structural integrity, a critical consideration in drug discovery and materials engineering applications.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established IUPAC conventions for naming complex aromatic esters. This compound exemplifies the integration of multiple functional groups within a single molecular framework, requiring careful attention to naming priorities and structural descriptors. The nomenclature reflects both the alcohol and acid components of the ester linkage, with specific reference to substitution patterns on both aromatic rings.

Chemical databases and literature sources provide various approaches to naming this compound, reflecting different perspectives on nomenclature priority and structural emphasis. The systematic name construction follows the principle of identifying the carboxylic acid component as the base structure, with the alcohol component designated as the substituent. This approach ensures consistency with broader chemical naming conventions while maintaining clarity regarding the compound's structural features.

IUPAC Name and Structural Formula

According to systematic nomenclature principles, the compound is formally designated as 4-bromo-benzoic acid 4-tert-butyl-phenyl ester, reflecting its composition as an ester formed between 4-bromobenzoic acid and 4-tert-butylphenol. The molecular formula C₁₇H₁₇BrO₂ indicates a molecular weight of approximately 333.22 g/mol, positioning it within the range typical for pharmaceutical intermediates and specialty chemicals.

The structural formula reveals a linear ester linkage connecting two distinct aromatic systems. The 4-bromophenyl moiety provides electron-withdrawing character through both inductive and resonance effects, while the 4-tert-butylbenzoyl group contributes significant steric bulk and electron-donating properties. This combination creates a molecule with balanced electronic characteristics, suitable for various chemical transformations and applications.

The ester functional group serves as the central connecting element, with the carbonyl carbon exhibiting electrophilic character suitable for nucleophilic attack under appropriate conditions. The aromatic rings maintain their characteristic electron distribution patterns, modified by the respective substituents to create regions of varying reactivity and selectivity.

Synonyms and Registry Numbers

The compound is registered in chemical databases under the CAS number 355810-83-2, providing a unique identifier for regulatory and commercial purposes. This registration number facilitates accurate identification across different chemical databases and ensures consistency in scientific literature and commercial applications. The systematic cataloging of this compound reflects its recognized importance in chemical research and potential commercial applications.

Alternative naming conventions may describe this compound as 4-tert-butylphenyl 4-bromobenzoate, emphasizing the phenolic ester perspective rather than the carboxylic acid ester viewpoint. Both naming approaches are chemically accurate and reflect different emphasis on molecular components. The choice of nomenclature often depends on synthetic context and intended applications, with pharmaceutical applications frequently favoring acid-based naming conventions.

Chemical suppliers and research institutions may employ additional synonyms and trade names for commercial and practical purposes. These alternative designations facilitate communication within specific research communities while maintaining connection to the systematic nomenclature standards. The availability of multiple naming conventions underscores the compound's relevance across diverse chemical disciplines and applications.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of aromatic ester chemistry and halogenated pharmaceutical intermediates. Research into brominated aromatic compounds gained momentum during the mid-20th century as pharmaceutical companies recognized the unique properties imparted by halogen substitution. The combination of brominated aromatics with bulky alkyl groups represents a natural evolution of this research, driven by the need for molecules with enhanced selectivity and improved pharmacological properties.

Historical development of related compounds demonstrates the systematic exploration of structure-activity relationships in aromatic ester chemistry. The synthesis of 4-tert-butylbenzoic acid, a key precursor component, has been extensively studied and optimized for industrial production. These synthetic advances provided the foundation for developing more complex derivatives such as this compound.

The emergence of this compound also reflects advances in synthetic methodology and purification techniques. Modern synthetic approaches allow for precise control over regioselectivity and functional group tolerance, enabling the reliable production of complex aromatic esters. These technological advances have transformed compounds that were once synthetic curiosities into practical building blocks for pharmaceutical and materials applications.

Significance in Organic and Industrial Chemistry

This compound occupies a significant position in organic chemistry due to its dual nature as both a synthetic intermediate and a functional molecule. The compound's structure incorporates multiple reactive sites that can be selectively modified through various chemical transformations. The bromine substituent provides a handle for cross-coupling reactions, metal-halogen exchange processes, and nucleophilic substitution reactions, while the ester functionality offers opportunities for hydrolysis, transesterification, and reduction reactions.

In industrial chemistry contexts, compounds of this type serve as building blocks for more complex molecular architectures. The pharmaceutical industry particularly values such intermediates for their ability to introduce specific functional groups and steric properties into drug candidates. The tert-butyl group provides metabolic stability and lipophilicity modulation, while the bromine substituent can be replaced with various functional groups through established synthetic protocols.

The compound's significance extends to materials science applications, where aromatic esters with specific substitution patterns contribute to polymer properties and liquid crystal behavior. The combination of rigid aromatic cores with flexible ester linkages creates opportunities for designing materials with tunable mechanical and thermal properties. Research into related compounds has demonstrated the importance of such structural motifs in developing advanced materials for electronic and optical applications.

Contemporary research continues to explore new applications for compounds of this structural class, particularly in areas such as catalysis, photochemistry, and supramolecular chemistry. The unique combination of electronic and steric properties in this compound positions it as a valuable tool for investigating structure-function relationships in these emerging areas of chemical research.

Properties

Molecular Formula |

C17H17BrO2 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

(4-bromophenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C17H17BrO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3 |

InChI Key |

FNHFOISUJDJRHP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂)

tert-Butyl 4-(bromomethyl)benzoate (C₁₂H₁₅BrO₂)

- Key Distinction : A bromomethyl substituent instead of a bromophenyl group.

- Reactivity : The bromomethyl group facilitates alkylation reactions, making it a versatile intermediate in polymer cross-linking and drug derivatization.

- Physical Properties: Lower molecular weight (287.15 g/mol) compared to 4-bromophenyl 4-tert-butylbenzoate (estimated ~355 g/mol) results in higher solubility in nonpolar solvents .

Methyl 4-tert-butylbenzoate (C₁₂H₁₆O₂)

- Synthetic Relevance: Produced via esterification of 4-tert-butylbenzoic acid with methanol. Optimized conditions (10% methane sulfonic acid, 5:1 methanol-to-acid ratio, 2 h reflux) yield >90% conversion .

- Comparison : Lacks halogen substituents, reducing its utility in halogen-bonded crystal engineering but enhancing biodegradability.

Antimicrobial and Antioxidant Potential

- 4-[(4-Bromophenyl)sulfonyl]benzoyl Derivatives: Compounds with 4-bromophenyl sulfonyl groups exhibit notable antimicrobial activity against Gram-positive bacteria (e.g., Enterococcus faecium) and antioxidant capacity in DPPH assays. The sulfonyl group enhances solubility and target binding compared to ester-linked analogs .

- 4-Bromophenyl Maleimides: N-(4-bromophenyl)maleimide derivatives show inhibitory potency (IC₅₀ ~4–7 μM) against monoacylglycerol lipase (MGL), with halogen size (F, Cl, Br, I) having minimal impact on activity .

Receptor Agonism

- Pyridazinone Derivatives: 4-Bromophenyl-substituted pyridazinones act as FPR2 receptor agonists, inducing calcium mobilization in neutrophils. The ester analog’s bioactivity remains unexplored but could differ due to esterase susceptibility .

Thermal and Solubility Properties

- Steric Effects : The tert-butyl group in this compound enhances thermal stability (decomposition >250°C) but reduces aqueous solubility.

- Halogen Impact : Bromine’s polarizability improves compatibility with aromatic solvents (e.g., toluene) relative to fluorine-containing analogs .

Toxicity and Environmental Impact

- Daphnia magna Toxicity: Sulfonyl-containing 4-bromophenyl derivatives show moderate toxicity (LC₅₀ ~10–50 mg/L).

- Persistence: Brominated aromatics are recalcitrant to degradation, necessitating careful disposal compared to non-halogenated esters .

Preparation Methods

Bromination of 4-tert-Butyltoluene

The bromination of 4-tert-butyltoluene serves as a critical step in generating intermediates for 4-tert-butylbenzoic acid. Patent CN105315127A () details a radical bromination protocol using hydrogen bromide (HBr) and sodium chlorite (NaClO₂) under illumination. Key parameters include:

-

Molar ratios : 1 : 1.05–1.15 : 1.15–1.27 (4-tert-butyltoluene : HBr : NaClO₂).

-

Solvent : Dichloromethane.

-

Reaction time : 4–6 hours.

This method avoids traditional bromine (Br₂), reducing environmental hazards while maintaining high selectivity for the benzylic position.

Oxidation to 4-tert-Butylbenzoic Acid

The brominated intermediate (4-tert-butylbenzyl bromide) undergoes oxidation to yield 4-tert-butylbenzoic acid. Patent EP0580231A1 () describes oxidation pathways for 4-tert-butyltoluene derivatives, though direct oxidation of the methyl group to a carboxylic acid typically requires strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Industrial-scale processes often employ catalytic oxidation under controlled pH and temperature to minimize side reactions.

Esterification of 4-tert-Butylbenzoic Acid with 4-Bromophenol

Acid Chloride Method

The most direct route involves converting 4-tert-butylbenzoic acid to its acid chloride, followed by reaction with 4-bromophenol:

-

Acid chloride formation : Treat 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) at reflux.

-

Esterification : Combine the acid chloride with 4-bromophenol in the presence of pyridine to scavenge HCl.

Conditions :

-

Molar ratio : 1 : 1.2 (acid : phenol).

-

Solvent : Dry dichloromethane.

-

Yield : 75–85% (estimated from analogous esterifications).

Metal-Free Esterification

Patent CN105820049A () proposes a green, metal-free esterification strategy using nitriles and tert-butyl peroxide. Adapting this for 4-bromophenyl esters involves:

-

Reactants : 4-tert-butylbenzonitrile and 4-bromophenol.

-

Catalyst : Tert-butyl peroxide under UV light.

-

Conditions : 60–80°C, 8–12 hours.

While untested for this specific ester, the method offers advantages in sustainability and scalability.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Optimization

Solvent Selection

Dichloromethane () and water-free environments () are prioritized to avoid hydrolysis of intermediates. Patent CN105315127A () emphasizes solvent recovery systems to enhance sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.